ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
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Overview
Description
ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of the pyran ring, followed by the introduction of the amino, cyano, and benzyloxy groups under controlled conditions. Specific reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 6-AMINO-4-[3-(BENZYLOXY)PHENYL]-5-CYANO-2-[({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)METHYL]-4H-PYRAN-3-CARBOXYLATE can be compared with similar compounds, such as other pyran derivatives or compounds with similar functional groups. Its uniqueness lies in its specific combination of functional groups and the resulting chemical and biological properties.
List of Similar Compounds
- Pyran derivatives with different substituents.
- Compounds containing benzyloxy, cyano, and amino groups.
- Other sulfur-containing heterocycles.
Properties
Molecular Formula |
C32H28N4O4S |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-phenylmethoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C32H28N4O4S/c1-2-38-32(37)29-27(19-41-31-23(16-33)14-21-10-7-13-26(21)36-31)40-30(35)25(17-34)28(29)22-11-6-12-24(15-22)39-18-20-8-4-3-5-9-20/h3-6,8-9,11-12,14-15,28H,2,7,10,13,18-19,35H2,1H3 |
InChI Key |
XBBVNVISAZTBKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C#N)N)CSC4=C(C=C5CCCC5=N4)C#N |
Origin of Product |
United States |
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